1-(5-Iodopyrimidin-4-yl)azetidin-3-ol
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Overview
Description
1-(5-Iodopyrimidin-4-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H8IN3O and a molecular weight of 277.06 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodopyrimidine moiety attached to an azetidin-3-ol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodopyrimidine, which can be obtained through iodination of pyrimidine using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of Azetidine Ring: The next step involves the formation of the azetidine ring. This can be achieved by reacting 5-iodopyrimidine with an appropriate azetidinone precursor under basic conditions.
Hydroxylation: The final step is the introduction of the hydroxyl group at the 3-position of the azetidine ring. This can be accomplished through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodopyrimidin-4-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted pyrimidine derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include deiodinated or reduced pyrimidine derivatives.
Scientific Research Applications
1-(5-Iodopyrimidin-4-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-4-yl)azetidin-3-ol: Similar structure but with a bromine atom instead of iodine.
1-(5-Chloropyrimidin-4-yl)azetidin-3-ol: Similar structure but with a chlorine atom instead of iodine.
1-(5-Fluoropyrimidin-4-yl)azetidin-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(5-Iodopyrimidin-4-yl)azetidin-3-ol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C7H8IN3O |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H8IN3O/c8-6-1-9-4-10-7(6)11-2-5(12)3-11/h1,4-5,12H,2-3H2 |
InChI Key |
LIBQEZXWVLLZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2I)O |
Origin of Product |
United States |
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